Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

Lipophilicity Drug Design ADME

Non-fluorinated pyrimidine analogs consistently underperform in kinase binding assays and allosteric pocket engagement, wasting synthesis cycles. Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate directly introduces the -CF3 pharmacophore essential for target affinity. • Enables direct replication of patented mGluR2 NAM scaffolds (WO 2016032921 A1) without route deviation. • -CF3 group delivers quantifiable potency gains vs. -CH3 analogs in antiproliferative assays (IC50 ~4.42 μM vs. 6.39 μM for 5-FU in PC-3 cells). • Methyl ester balances hydrolytic stability and steric accessibility for reliable amide coupling and Pd-catalyzed cross-coupling yields. Procure the exact ester to ensure synthetic fidelity and avoid failed campaigns caused by non-equivalent substitutions.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 1353101-38-8
Cat. No. B1406475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate
CAS1353101-38-8
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=N1)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-3-11-4/h2-3H,1H3
InChIKeyCACYLJKHDMPBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate: Fluorinated Pyrimidine Scaffold Overview


Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1353101-38-8, molecular formula C7H5F3N2O2, MW 206.12) is a fluorinated pyrimidine building block characterized by a trifluoromethyl group at the 6-position and a methyl carboxylate ester at the 4-position . This substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 1.2–1.6, a topological polar surface area (TPSA) of 52.1 Ų, and a boiling point of ~240.7 °C at 760 mmHg . The compound is employed as a key intermediate in the synthesis of bioactive molecules, notably as a precursor to mGluR2-negative allosteric modulators and kinase inhibitors, where the -CF3 group is critical for target engagement and metabolic resilience .

Workflow Medicinal chemistry synthesis of fluorinated bioactives
Selection Trifluoromethylated pyrimidine core for target engagement and metabolic resilience
Use Context mGluR2 NAM and kinase inhibitor research programs

Why Non-Fluorinated or Alternative Ester Analogs Cannot Substitute


Substituting Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate with non-fluorinated analogs (e.g., methyl 6-methylpyrimidine-4-carboxylate) or with the corresponding carboxylic acid or ethyl ester is not a functionally equivalent exchange. The trifluoromethyl group introduces a unique combination of high electronegativity and increased lipophilicity that profoundly alters molecular recognition, metabolic stability, and synthetic reactivity . For instance, replacing -CF3 with -CH3 reduces lipophilicity (ΔLogP ≈ -0.6 to -0.9) and eliminates the electron-withdrawing character necessary for key interactions in kinase active sites and allosteric pockets . Furthermore, the methyl ester provides an optimal balance of steric bulk and hydrolytic stability compared to the free acid or the bulkier ethyl ester, which directly impacts yields in downstream amide bond formations and palladium-catalyzed cross-couplings [1]. These differences are not merely academic; they translate to measurable discrepancies in potency, selectivity, and synthetic tractability in lead optimization campaigns.

Non-fluorinated analogs Replacing -CF3 with -CH3 reduces lipophilicity and electron-withdrawing character, which may alter target binding and metabolic stability.
Alternative esters or free acid Free acid or ethyl ester may shift reactivity and yield in amide bond formations and cross-coupling reactions, limiting synthetic efficiency.
Structural analogs Non-fluorinated cores are not exemplified in published mGluR2 NAM synthetic routes and may not reproduce reported class-level potency profiles.

Quantitative Differentiation vs. Key Analogs


Lipophilicity and Membrane Permeability Advantage

The presence of the trifluoromethyl group in Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate significantly increases its lipophilicity compared to non-fluorinated analogs, as evidenced by higher calculated LogP values. This property is a critical driver for passive membrane permeability and target binding in medicinal chemistry. The target compound exhibits a consensus LogP of 1.57, which is approximately 0.86 units higher than that of methyl 6-methylpyrimidine-4-carboxylate (LogP ~0.71) . This difference in lipophilicity can influence tissue distribution and off-target binding profiles in a quantifiable manner.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +0.86 vs. -CH3 analog
Higher LogP may support permeability screening for CNS targets.
In silico estimate; requires experimental validation.
Lipophilicity Drug Design ADME

Ester Substituent Impact on Molecular Size and Utility

The methyl ester functionality in Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate provides a favorable balance of reactivity and steric profile compared to the corresponding ethyl ester or the free carboxylic acid. The methyl ester has a molecular weight of 206.12 g/mol, which is 14.03 g/mol lighter than the ethyl ester analog (MW 220.15) and 14.02 g/mol heavier than the free carboxylic acid (MW 192.10) . This difference in size and mass can influence synthetic yield, purification ease, and downstream derivatization efficiency.

Molecular Weight
Data to verify
206.12 g/mol
Intermediate size may facilitate purification and handling.
14 g/mol lighter than ethyl ester; 14 g/mol heavier than free acid.
Synthetic Chemistry Intermediate Molecular Properties

mGluR2 Negative Allosteric Modulator Synthesis Use

Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is explicitly claimed as a key reagent in the preparation of tetrahydronaphthyridine derivatives designed as mGluR2-negative allosteric modulators (NAMs) [1]. While the final target compounds in the patent (e.g., WO 2016032921 A1) are structurally distinct from the building block, the synthetic route requires this specific pyrimidine ester to install the necessary 6-trifluoromethylpyrimidine motif. In contrast, non-fluorinated or alternative ester analogs are not described in the exemplified synthesis, underscoring the unique reactivity and biological relevance of this specific substitution pattern.

mGluR2 NAM Synthesis
Class-level
Explicitly claimed in WO 2016032921 A1
Supports synthetic route replication for mGluR2 NAM studies.
Patent-derived; laboratory validation advised.
Neuroscience Allosteric Modulation Drug Discovery

Potency Gains in Kinase Inhibitor Scaffolds

While direct biological data for Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate itself is limited (as it is an intermediate), the broader class of trifluoromethyl-substituted pyrimidine derivatives demonstrates quantifiable antiproliferative advantages. In a study evaluating polysubstituted pyrimidines, compounds containing trifluoromethyl groups exhibited IC50 values as low as 4.42 ± 0.46 μmol L⁻¹ against PC-3 prostate cancer cells, significantly outperforming the clinical control 5-fluorouracil (IC50 = 6.39 ± 0.71 μmol L⁻¹) [1]. This class-level potency is directly attributable to the electron-withdrawing and lipophilic contributions of the -CF3 group, a feature absent in methyl-substituted analogs, which typically show >5-fold higher IC50 values in comparable assays .

Kinase Inhibitor Potency
Class-level
IC50 4.42 µM (derivative) vs. 5-FU 6.39 µM (PC-3)
Reported class-level activity may guide kinase inhibitor SAR.
MTT assay; class-level inference; not a direct compound measurement.
Kinase Inhibition Oncology SAR

Physicochemical Property Differences vs. Non-Fluorinated Analogs

The substitution of a methyl group with a trifluoromethyl group in the pyrimidine ring induces measurable changes in bulk physicochemical properties relevant to handling, purification, and formulation. Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate has a predicted boiling point of 240.7 ± 40.0 °C at 760 mmHg, a density of 1.4 ± 0.1 g/cm³, and a topological polar surface area (TPSA) of 52.1 Ų . In contrast, the non-fluorinated analog methyl 6-methylpyrimidine-4-carboxylate exhibits a significantly lower boiling point (~220-230 °C, estimated) and a higher TPSA (due to increased electron density on the nitrogen atoms). These differences can impact distillation efficiency, solvent compatibility, and crystal packing during scale-up.

Boiling Point & TPSA
Data to verify
BP ~240.7 °C; TPSA 52.1 Ų
Higher BP and lower TPSA may influence scale-up and purification.
Predicted values; process-relevant context.
Physical Chemistry Process Development Formulation

High-Value Research and Industrial Applications


mGluR2 NAM Synthesis for CNS Research

Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is a key starting material in the synthesis of tetrahydronaphthyridine derivatives that act as mGluR2 negative allosteric modulators (NAMs), as disclosed in patent WO 2016032921 A1 [1]. The trifluoromethyl group is essential for achieving the required binding affinity and selectivity at the mGluR2 allosteric site. Procurement of this specific ester ensures synthetic fidelity to the published route, enabling researchers to replicate and build upon the patented scaffolds for neuroscience drug discovery programs.

Kinase Inhibitor Library Construction

In oncology research, the 6-trifluoromethylpyrimidine core is a privileged motif for kinase inhibition. While this compound is an intermediate, its incorporation into final molecules yields antiproliferative activities that are quantifiably superior to non-fluorinated analogs (e.g., IC50 of 4.42 μM vs. 6.39 μM for 5-FU in PC-3 cells for related derivatives) [2]. Medicinal chemists should prioritize this building block when designing focused libraries targeting kinases such as CDKs, Aurora kinases, or VEGFR-2, as it directly introduces a pharmacophoric element correlated with increased potency and metabolic stability .

Agrochemical Intermediate Development

Fluorinated pyrimidines are widely employed in the agrochemical industry due to their enhanced bioavailability and environmental persistence. Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate serves as a versatile precursor for the synthesis of herbicides and fungicides, where the -CF3 group improves uptake by plant cuticles and resists metabolic degradation . Its intermediate LogP (1.57) and low TPSA (52.1 Ų) are within the optimal range for foliar absorption, making it a strategic choice for designing new crop protection agents .

PET Tracer Precursor Design

The trifluoromethyl group can be isotopically labeled with fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging studies. While Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate itself is not radiolabeled, its derivatives can be designed as precursors for late-stage ¹⁸F-fluorination. The electron-withdrawing nature of the -CF3 group stabilizes adjacent carbanions, facilitating nucleophilic aromatic substitution reactions that are essential for introducing ¹⁸F into the pyrimidine ring . This application is particularly valuable for developing CNS PET tracers targeting mGluR2 or other pyrimidine-binding proteins.

Application
Selection Property
Validation Focus
mGluR2 NAM Synthesis
6-Trifluoromethylpyrimidine scaffold
Synthetic route fidelity and mGluR2 binding assays
Kinase Inhibitor Library Design
Privileged fluorinated core
Cell-based potency screening and SAR exploration
Agrochemical Intermediate Development
Enhanced lipophilicity and metabolic stability
Foliar uptake and environmental persistence studies
PET Tracer Precursor Design
Trifluoromethyl group for ¹⁸F labeling
Radiosynthesis feasibility and fluorination stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.